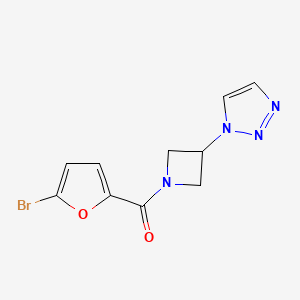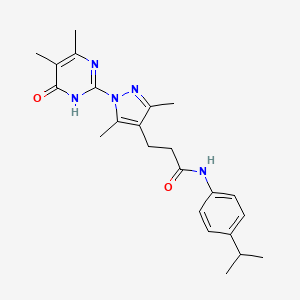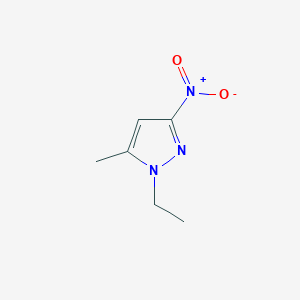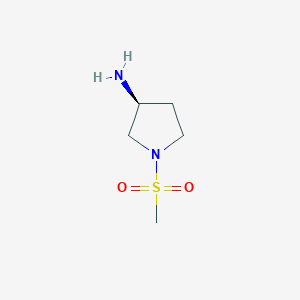
N,N-Bis(3-fluorobenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(3-fluorobenzyl)ethanamine is a specialty chemical with the CAS number 1417794-54-7 . It is used in various chemical reactions and can be procured from chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H17F2N, and it has a molecular weight of 261.31 . A similar compound, N-(3-fluorobenzyl)ethanamine, has the molecular formula C9H12FN and a molecular weight of 153.197 .Wirkmechanismus
FLEA acts as a serotonin and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This is similar to the mechanism of action of other antidepressant drugs, such as SSRIs. However, FLEA has been shown to have a lower affinity for serotonin and norepinephrine transporters compared to other antidepressants, which may contribute to its lower side effect profile.
Biochemical and Physiological Effects:
FLEA has been shown to increase extracellular levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase dopamine release in the nucleus accumbens, which may contribute to its potential use in treating addiction. However, more research is needed to fully understand the biochemical and physiological effects of FLEA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FLEA in lab experiments is its potential as a therapeutic agent for various medical conditions. It has been shown to have fewer side effects compared to other antidepressants, which may make it a more attractive option for patients. However, one limitation of using FLEA in lab experiments is its limited availability and high cost. It is also important to ensure the purity of the compound, as impurities may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on FLEA. One direction is to further explore its potential as a therapeutic agent for various medical conditions, such as depression, anxiety, and addiction. Another direction is to study its mechanism of action in more detail, to better understand its biochemical and physiological effects. Additionally, more research is needed to determine the optimal dosage and administration of FLEA for therapeutic use. Finally, more studies are needed to ensure the safety and efficacy of FLEA before it can be used clinically.
Synthesemethoden
FLEA can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl chloride with ethylene diamine. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
FLEA has been studied for its potential use in treating various medical conditions such as depression, anxiety, and addiction. It has been shown to have a similar mechanism of action as other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), but with fewer side effects. FLEA has also been studied for its potential use in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-bis[(3-fluorophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N/c1-2-19(11-13-5-3-7-15(17)9-13)12-14-6-4-8-16(18)10-14/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFUOOQAEJFOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)

![N-(4-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883590.png)


![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2883599.png)
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)



![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2883608.png)
